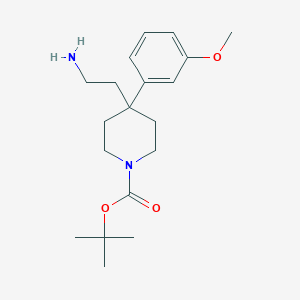
tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate, also known as TBPAP, is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound that is composed of tert-butyl, aminoethyl, methoxyphenyl, and piperidinecarboxylate components. It is a colorless, crystalline solid that is soluble in water and ethanol. TBPAP is used in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It is used as a starting material for the synthesis of other compounds, such as quinolones and piperidines. It is also used in the synthesis of drug intermediates, such as the anti-inflammatory drug ibuprofen. In addition, it is used in the synthesis of biologically active compounds, such as the anti-cancer drug paclitaxel.
Mechanism Of Action
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate is an organic compound that is used in a variety of scientific research applications. It works by binding to certain receptors in the body, such as those involved in the regulation of inflammation and the immune system. It is also thought to have an effect on the neurotransmission of certain hormones, such as serotonin, which is involved in the regulation of mood.
Biochemical And Physiological Effects
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate has been shown to have a number of beneficial biochemical and physiological effects. It has been found to have anti-inflammatory and anti-allergic properties, as well as being able to reduce the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties, as well as being able to modulate the activity of certain enzymes involved in the metabolism of drugs. In addition, it has been found to have an effect on the neurotransmission of certain hormones, such as serotonin, which is involved in the regulation of mood.
Advantages And Limitations For Lab Experiments
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. This makes it suitable for use in a variety of experiments. However, it is also relatively expensive, which can be a limitation when used in large-scale experiments. In addition, it is not suitable for use in experiments involving human subjects, as it has not been tested for safety or efficacy in humans.
Future Directions
There are a number of potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate research. One potential direction is to further explore its anti-inflammatory and anti-allergic properties. Another potential direction is to investigate its potential as an anti-cancer drug. In addition, further research could be done to explore its potential as a drug for the treatment of neurological disorders, such as depression and anxiety. Finally, further research could be done to explore its potential as a drug for the treatment of metabolic disorders, such as diabetes.
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-12-9-19(8-11-20,10-13-21)15-6-5-7-16(14-15)23-4/h5-7,14H,8-13,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYOESUOSJZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



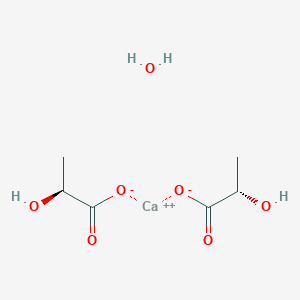

![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)
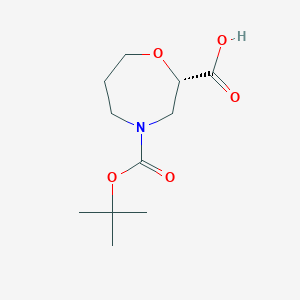
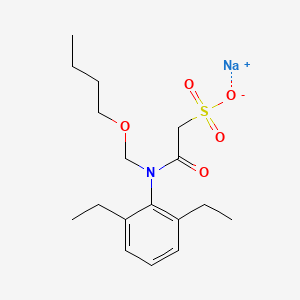
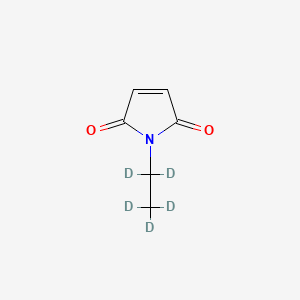
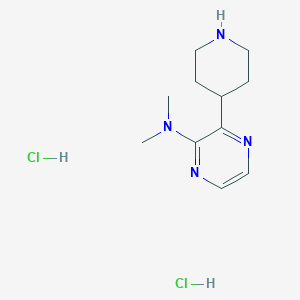
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
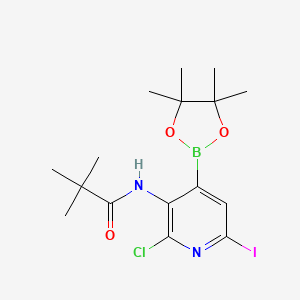
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)